2-Fluoro-N-methoxy-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

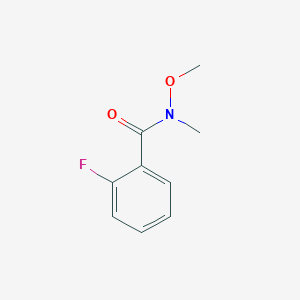

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEPCBKULBKDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593080 | |

| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198967-24-7 | |

| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198967-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide (CAS: 198967-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in modern organic synthesis. The document delves into its chemical properties, provides detailed and validated protocols for its preparation, and explores its applications as a versatile reagent for the controlled synthesis of ketones. Mechanistic insights into the Weinreb ketone synthesis are discussed, highlighting the unique role of the N-methoxy-N-methylamide functionality. Furthermore, this guide offers practical insights into the handling, safety, and characterization of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Strategic Advantage of a Fluorinated Weinreb Amide

This compound, bearing the CAS number 198967-24-7, is a specialized derivative of a class of reagents known as Weinreb amides.[1] First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides have become indispensable tools in organic chemistry for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] The key to their utility lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack by organometallic reagents. This stability, conferred by chelation of the metal cation by the methoxy group, effectively prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.

The introduction of a fluorine atom at the ortho position of the benzamide ring in this compound introduces further nuances to its chemical behavior and potential applications. Fluorine's high electronegativity can influence the reactivity of the carbonyl group and provide a valuable spectroscopic handle for reaction monitoring (¹⁹F NMR). In the context of medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, this compound serves as a valuable building block for the synthesis of fluorinated ketones, which are important intermediates in the development of novel pharmaceuticals.[2][3]

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a colorless oil at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 198967-24-7 | [5] |

| Molecular Formula | C₉H₁₀FNO₂ | [5] |

| Molecular Weight | 183.18 g/mol | [5][6] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 299.9 °C at 760 mmHg | [6] |

| Density | 1.179 g/cm³ | [6] |

Safety and Handling

This compound is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. A highly efficient protocol has been developed utilizing a biphasic system of 2-methyltetrahydrofuran (2-MeTHF) and water, which offers excellent yields and a more environmentally benign solvent choice compared to traditional chlorinated solvents.[4]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluorobenzoic acid (14.0 g, 0.1 mol).

-

Add thionyl chloride (30 mL) and benzene (70 mL).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, concentrate the mixture under vacuum to afford 2-fluorobenzoyl chloride as a liquid, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of this compound [4]

-

To a solution of 2-fluorobenzoyl chloride (1.48 g, 9.32 mmol) in 2-methyltetrahydrofuran (2-MeTHF), add N,O-dimethylhydroxylamine hydrochloride (1.0 g, 10.25 mmol).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add an aqueous solution of potassium carbonate (2.83 g, 20.50 mmol) over 2 minutes.

-

Remove the cooling bath and stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil (yield: 96%, 1.64 g).[4]

Applications in Organic Synthesis: The Weinreb Ketone Synthesis

The primary application of this compound is in the Weinreb ketone synthesis, a reliable method for the preparation of ketones via the reaction with organometallic reagents such as Grignard reagents and organolithiums.[1]

Reaction Mechanism

The success of the Weinreb ketone synthesis hinges on the formation of a stable, chelated tetrahedral intermediate. This prevents the further addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Exemplary Protocol: Synthesis of a 2-Fluorophenyl Ketone

The following is a general protocol for the reaction of this compound with a Grignard reagent to form a 2-fluorophenyl ketone.

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluorophenyl ketone.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to restricted rotation around the amide C-N bond, ortho-substituted N-methoxy-N-methylbenzamides, including the 2-fluoro derivative, can exhibit broad signals for the N-methyl and O-methyl protons in their ¹H NMR spectra at room temperature.[7] These broad humps may resolve into sharp singlets at elevated temperatures.

Expected ¹H NMR signals:

-

Aromatic protons: Multiplet in the aromatic region.

-

-OCH₃ protons: Broad singlet.

-

-NCH₃ protons: Broad singlet.

Expected ¹³C NMR signals:

-

Carbonyl carbon (C=O).

-

Aromatic carbons (with C-F coupling).

-

-OCH₃ carbon.

-

-NCH₃ carbon.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 2-fluorophenyl ketones. Its preparation via a robust and high-yielding protocol makes it readily accessible. The unique stability of the Weinreb amide functionality allows for controlled and predictable reactions with a wide range of organometallic nucleophiles. The presence of the fluorine atom not only influences its reactivity but also makes it a valuable precursor for compounds of interest in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

-

This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Retrieved from [Link]

-

Pace, V., Holzer, W., & Olofsson, B. (2013). Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H₂O. RSC Advances, 3(44), 21543-21548. Retrieved from [Link]

-

This compound | C9H10FNO2 | CID 18357556 - PubChem. (n.d.). Retrieved from [Link]

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1531-1537. Retrieved from [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem. (n.d.). Retrieved from [Link]

-

Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar. (2014). Retrieved from [Link]

-

N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. (n.d.). Retrieved from [Link]

-

Benzamide at BMRB. (n.d.). Retrieved from [Link]

- Method for preparing p-fluorobenzaldehyde. (2011). Google Patents.

-

Saeed, A., Khera, R. A., Arfan, M., Simpson, J., & Stanley, R. G. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o802-o803. Retrieved from [Link]

-

LeBel, N. A., Post, M. E., & Whang, J. J. (1971). Intramolecular 1,3-dipolar cycloadditions of nitrones. Organic Syntheses, 51, 4. Retrieved from [Link]

-

Gadge, S. T., & Bhanage, B. M. (2014). Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. RSC Advances, 4(109), 64283-64286. Retrieved from [Link]

-

Saeed, A., Khera, R. A., Arfan, M., Simpson, J., & Stanley, R. G. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802–o803. Retrieved from [Link]

- Preparation method of 2-amino-4'-fluoro-benzophenone. (2005). Google Patents.

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. (n.d.). Retrieved from [Link]

- Process for preparing 2-nitro-4'-fluorobenzophenone. (2004). Google Patents.

-

13 C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

A Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

In the landscape of modern organic synthesis, the demand for reagents that offer precision, stability, and versatility is paramount. 2-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a cornerstone building block for chemists, particularly those in pharmaceutical and agrochemical research. Its structure is a deliberate convergence of three key functional motifs: a robust benzamide core, a strategic ortho-fluoro substituent, and the uniquely reactive N-methoxy-N-methylamide (Weinreb amide) group.

The Weinreb amide functionality is celebrated for its capacity to react with potent organometallic reagents to produce ketones in high yields, elegantly circumventing the common problem of over-addition that leads to tertiary alcohols.[1][2][3] The fluorine atom at the 2-position is not a passive spectator; it imparts distinct electronic and steric properties that can influence reaction kinetics, molecular conformation, and the biological activity of downstream products.[4] This guide provides an in-depth examination of this compound, synthesizing its physicochemical properties, synthesis protocols, mechanistic behavior, and strategic applications for researchers at the forefront of chemical innovation.

Part 1: Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in the laboratory.

Core Properties

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 198967-24-7 | [5] |

| Molecular Formula | C₉H₁₀FNO₂ | [5] |

| Molecular Weight | 183.18 g/mol | [5] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Canonical SMILES | CN(C(=O)C1=CC=CC=C1F)OC | [5] |

Safety and Handling

This compound is classified with several hazards that necessitate careful handling to ensure laboratory safety.[5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

-

Storage: Store the container tightly closed in a dry and well-ventilated place at room temperature.[8]

Part 2: Synthesis of this compound

The synthesis of Weinreb amides is a robust and well-established transformation in organic chemistry.[1][9] The most common and efficient method involves the acylation of N,O-dimethylhydroxylamine, typically from a corresponding acid chloride.

Causality in Experimental Design

The choice of an acid chloride as the starting material is strategic; it is a highly activated carboxylic acid derivative, ensuring a rapid and often quantitative reaction with the amine nucleophile. The use of a base, such as triethylamine or pyridine, is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction.

Detailed Synthesis Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent and Base: Suspend the solid in dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath. Add a suitable base, such as triethylamine (2.2 equivalents), dropwise to the suspension.

-

Acylation: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in the chosen solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-fluorobenzoyl chloride.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Part 3: Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its identity as a Weinreb amide. This functionality provides a reliable pathway for the synthesis of ketones from highly reactive organometallic reagents.

The Weinreb Ketone Synthesis

The direct addition of organolithium or Grignard reagents to more common carboxylic acid derivatives like esters or acid chlorides is often plagued by a lack of control. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.

The Weinreb amide elegantly solves this problem.[3] The reaction with an organometallic reagent (e.g., R-MgBr) proceeds through a highly stable, five-membered cyclic intermediate where the metal ion is chelated by both the carbonyl oxygen and the methoxy oxygen.[1][3] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until an acidic aqueous workup is performed. By the time the ketone is formed, the reactive organometallic reagent has been quenched, preventing over-addition.

Part 4: Applications in Synthetic Chemistry

The primary application of this compound is as a precursor to 2-fluorophenyl ketones, which are valuable intermediates in the synthesis of bioactive molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and cell permeability.

Protocol: Synthesis of 2-Fluoroacetophenone

This protocol details the synthesis of a simple ketone, demonstrating the core utility of the title reagent.

-

Reaction Setup: Add this compound (1.0 equivalent) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 equivalents, typically as a 3.0 M solution in diethyl ether) dropwise via syringe. Ensure the internal temperature remains below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-fluoroacetophenone can be purified by distillation or column chromatography.

Part 5: Analytical Characterization

Unambiguous characterization is crucial for verifying the identity and purity of the synthesized reagent and its products.

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the N-methyl (δ ≈ 3.3 ppm) and O-methyl (δ ≈ 3.5 ppm) groups. The aromatic protons will appear as a complex multiplet in the range of δ 7.0–7.8 ppm. A key insight for ortho-substituted Weinreb amides is the potential for these methyl signals to appear as broad humps at room temperature. This is due to restricted rotation around the amide C-N bond, leading to the presence of slowly interconverting rotamers on the NMR timescale.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (δ ≈ 168-170 ppm), the two methyl carbons (N-CH₃ and O-CH₃), and the aromatic carbons. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.

-

IR Spectroscopy: A strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretch will be prominent, typically appearing around 1640-1660 cm⁻¹.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for synthetic chemists. By combining the stability of an amide with the controlled reactivity of the Weinreb functionality and the unique electronic properties of an ortho-fluoro substituent, it provides a reliable and high-fidelity route to complex ketone structures. Its role as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its strategic importance in modern chemical research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18357556, this compound. Retrieved from [Link].

-

Hussein, M. A., & Ahmed, H. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-197. Retrieved from [Link].

-

Deibl, N., & Knochel, P. (2015). Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. Synthesis, 47(11), 1636-1644. Retrieved from [Link].

-

Sereda, G., & Rajpara, V. (2007). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. Molecules, 12(10), 2314-2326. Retrieved from [Link].

-

Manjarrés, A., et al. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. RSC Advances. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link].

-

Li, J., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21453-21461. Retrieved from [Link].

-

Sriram, M., & Aidhen, I. S. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 124(3), 701-707. Retrieved from [Link].

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Retrieved from [Link].

-

Bartolo, N. D., et al. (2022). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 99, 61-86. Retrieved from [Link].

-

Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Retrieved from [Link].

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link].

-

Kim, S., & Lee, J. I. (1998). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 19(11), 1127-1128. Retrieved from [Link].

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. CAS 198967-24-7: this compound [cymitquimica.com]

- 5. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. rsc.org [rsc.org]

- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

Synthesis of 2-Fluoro-N-methoxy-N-methylbenzamide from 2-fluorobenzoyl chloride

An In-depth Technical Guide to the

Introduction: The Strategic Value of Weinreb Amides in Modern Synthesis

In the landscape of organic chemistry, the synthesis of ketones and aldehydes represents a fundamental transformation. However, traditional methods utilizing highly reactive organometallic reagents with carboxylic acid derivatives like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketone.[1] The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, provided a robust solution to this long-standing challenge.[2][3][4][5] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functionality serves as a uniquely stable and versatile precursor.[2]

The power of the Weinreb amide lies in its reaction with organometallic reagents to form a stable tetrahedral intermediate, which is resistant to further nucleophilic attack.[4] This stability is attributed to the chelation of the N-methoxy group with the metal cation of the reagent.[1][2] The desired ketone or aldehyde is then cleanly liberated upon aqueous workup, preventing the common problem of over-addition.[6]

This guide provides an in-depth, field-proven protocol for the synthesis of a specific, fluorinated Weinreb amide: 2-Fluoro-N-methoxy-N-methylbenzamide . The incorporation of a fluorine atom, particularly at the ortho position, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[7] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural recipe, but a comprehensive understanding of the reaction's principles, safety considerations, and practical nuances.

Core Principles and Reaction Mechanism

The formation of this compound from 2-fluorobenzoyl chloride is a classic nucleophilic acyl substitution reaction. The process relies on the reaction between the highly electrophilic carbonyl carbon of the acid chloride and the nucleophilic nitrogen of N,O-dimethylhydroxylamine.

The key steps are:

-

Deprotonation: N,O-dimethylhydroxylamine is typically supplied as its hydrochloride salt for improved stability and handling.[2][4] A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloride salt, liberating the free amine. This base also serves to quench the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[6][8]

-

Nucleophilic Attack: The liberated N,O-dimethylhydroxylamine acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final Weinreb amide product.

The overall transformation is efficient and typically proceeds under mild conditions, making it a highly reliable method in the synthetic chemist's toolkit.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Workflow for the synthesis of the target Weinreb amide.

Detailed Experimental Protocol

This protocol is based on established procedures for Weinreb amide synthesis and has been optimized for clarity and reproducibility.[9]

Materials and Equipment:

-

Reagents: 2-Fluorobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (or pyridine), dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice/water bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents). Add anhydrous dichloromethane to the flask.

-

Cooling and Base Addition: Place the flask in an ice/water bath and allow the stirred suspension to cool to 0 °C. Slowly add triethylamine (2.2 equivalents) to the mixture. Stir for 10-15 minutes.

-

Acid Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Ensure the internal temperature remains below 5-10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup - Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. These washes remove the triethylamine hydrochloride salt, any unreacted base, and residual 2-fluorobenzoic acid.[10][11]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product is often of high purity. If further purification is needed, column chromatography on silica gel can be performed.

Quantitative Data and Characterization

The following table provides representative quantities for a laboratory-scale synthesis.

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Fluorobenzoyl Chloride | 158.56 | 1.48 g | 9.32 | 1.0 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.00 g | 10.25 | 1.1 |

| Potassium Carbonate (Base) | 138.21 | 2.83 g | 20.50 | 2.2 |

| Solvent (2-MeTHF/H₂O) | - | 20 mL | - | - |

| Product Yield | 183.18 | 1.64 g | 8.95 | 96% |

*Table adapted from a biphasic system procedure which demonstrates high efficiency.[9] Potassium carbonate can be used as an alternative base.

Expected Characterization Data for this compound:

-

Physical Form: Colorless oil or white solid.[9]

-

Molecular Formula: C₉H₁₀FNO₂

-

Molecular Weight: 183.18 g/mol [12]

-

¹H NMR (400 MHz, CDCl₃): Due to restricted rotation around the amide C-N bond, particularly with an ortho-substituent, the signals for the N-methoxy and N-methyl protons may appear as broad humps at room temperature. Expected signals include aromatic protons (multiplets, ~7.1-7.5 ppm), a broad signal for OCH₃ (~3.5 ppm), and a broad signal for NCH₃ (~3.3 ppm).[9]

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the amide carbonyl (~165 ppm), aromatic carbons (including a C-F coupled doublet), the OCH₃ carbon (~61 ppm), and the NCH₃ carbon (~33 ppm).[9]

-

IR (NaCl, νmax, cm⁻¹): A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1640-1660 cm⁻¹.[9]

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z = 184.0768.

Safety, Handling, and Field Insights

Causality Behind Experimental Choices:

-

Anhydrous Conditions: 2-fluorobenzoyl chloride is highly reactive towards water. Any moisture will hydrolyze it to the unreactive 2-fluorobenzoic acid, significantly reducing the yield. This necessitates the use of anhydrous solvents and dry glassware.

-

Low-Temperature Addition: The reaction between the acid chloride and the amine is exothermic. Performing the addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.[6]

-

Non-Nucleophilic Base: A base like triethylamine is used because it is sterically hindered and non-nucleophilic. This ensures it only acts as a proton scavenger and does not compete with N,O-dimethylhydroxylamine in attacking the acid chloride.

Hazard Identification and Safe Handling:

-

2-Fluorobenzoyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[13][14][15] It is also combustible and moisture-sensitive.[13][16] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] In case of fire, use CO₂, dry chemical, or chemical foam extinguishers; avoid using a solid water stream.[13] Hazardous combustion products include carbon oxides, gaseous hydrogen fluoride (HF), phosgene, and hydrogen chloride gas.[13]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation at all times.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. This compound | C9H10FNO2 | CID 18357556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 2-Fluorobenzoyl Chloride | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Synthesis, Structure, and Application

This technical guide provides a comprehensive overview of 2-Fluoro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its applications, with a focus on the underlying chemical principles that guide its use.

Introduction: The Strategic Importance of Fluorinated Weinreb Amides

This compound (a member of the Weinreb amide class) is a key synthetic intermediate. Weinreb amides are N-methoxy-N-methylamides that exhibit exceptional utility in organic synthesis due to their controlled reactivity with organometallic reagents to form ketones and their selective reduction to aldehydes. This controlled reactivity stems from the formation of a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.

The introduction of a fluorine atom at the ortho position of the benzamide ring further modulates the molecule's properties. Fluorine's high electronegativity can influence the electronic environment of the carbonyl group, affecting its reactivity. Furthermore, the presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This guide will explore these facets in detail, providing both theoretical understanding and practical, actionable protocols.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in chemical synthesis.

Molecular Identity and Weight

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem[1] |

| Molecular Weight | 183.18 g/mol | PubChem[1] |

| CAS Number | 198967-24-7 | PubChem[1] |

| InChIKey | WWEPCBKULBKDCS-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

| Property | Value | Notes |

| Physical Form | Colorless oil | Based on synthesis results[2] |

| XLogP3-AA | 1.5 | A measure of lipophilicity.[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Structural Visualization

The molecular structure of this compound is depicted below. The ortho-fluoro substitution is a key feature influencing its chemical behavior.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

A notable feature of ortho-substituted N-methoxy-N-methyl benzamides is the restricted rotation around the C-N amide bond at room temperature. This leads to the observation of broad humps for the N-methoxy and N-methyl protons, in contrast to the sharp singlets typically seen for their meta- and para-isomers. At higher temperatures (40-75 °C), these broad signals are expected to coalesce into two sharp singlets as the rate of rotation increases. Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 7.6 | Multiplet | Complex pattern due to fluorine coupling. |

| N-OCH₃ | ~3.5 | Broad hump | At room temperature. |

| N-CH₃ | ~3.3 | Broad hump | At room temperature. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the N-methoxy and N-methyl carbons. The aromatic region will show splitting due to coupling with the fluorine atom.

Expected ¹³C NMR Spectral Features:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 | |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling constant. |

| Aromatic C | 115 - 135 | Multiple signals with C-F coupling. |

| N-OCH₃ | ~61 | |

| N-CH₃ | ~34 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the amide.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | 1640 - 1660 | Strong |

| C-F | 1000 - 1400 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-H (aromatic & aliphatic) | 2800 - 3100 | Medium |

Mass Spectrometry

Under electron ionization, the molecular ion peak (M⁺) at m/z 183 is expected. The fragmentation pattern will likely involve the characteristic cleavage of the amide bond.

Expected Key Fragments in Mass Spectrum:

| m/z | Fragment | Notes |

| 183 | [C₉H₁₀FNO₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₄FO]⁺ | Loss of -N(OCH₃)CH₃ |

| 95 | [C₆H₄F]⁺ | Loss of -CO from the 123 fragment |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of 2-fluoroaryl ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate, which upon acidic workup yields the desired ketone.

Caption: General reaction scheme for the conversion of a Weinreb amide to a ketone.

This controlled reactivity is crucial in multi-step syntheses where the over-addition of the organometallic reagent to form a tertiary alcohol would be a detrimental side reaction. The 2-fluoroaryl ketones produced are valuable building blocks for a wide range of pharmaceuticals and agrochemicals, where the fluorine atom can impart desirable properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its identity as a Weinreb amide allows for the controlled and high-yield synthesis of 2-fluoroaryl ketones, which are important precursors in medicinal chemistry and materials science. The presence of the ortho-fluoro substituent introduces unique electronic and steric properties that can be strategically exploited in molecular design. The robust and efficient synthesis of this compound, coupled with its predictable reactivity, ensures its continued importance for researchers and scientists in the field of organic chemistry.

References

-

Pace, V., Holzer, W., & Olofsson, B. (2014). Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H₂O. Green Chemistry, 16(4), 1581-1585. [Link]

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 52(10), 633-637. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Singh, J., & Singh, J. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-methoxy-N-methylbenzamide

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-N-methoxy-N-methylbenzamide is a member of the Weinreb amide class of compounds, which are notable for their utility as stable and versatile intermediates in organic synthesis, particularly for the preparation of ketones from organometallic reagents. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Accurate and unambiguous structural confirmation is paramount for any chemical entity used in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for molecular characterization. This guide offers a detailed framework for the spectroscopic analysis of this compound, presenting predicted data based on its known structure and established spectroscopic principles. It further provides field-proven, step-by-step protocols for data acquisition, grounded in the expertise of a seasoned application scientist.

Molecular Structure and Expected Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀FNO₂) possesses several key features that will give rise to characteristic spectroscopic signals.[1]

-

2-Fluoro-substituted Benzoyl Group: An aromatic ring with four protons and one fluorine atom. The ortho-fluorine substituent will induce significant electronic effects and complex spin-spin coupling in NMR spectra.

-

Weinreb Amide Moiety (-C(O)N(OCH₃)CH₃): This functional group is characterized by a carbonyl (C=O) bond and two distinct methyl groups attached to nitrogen and oxygen, respectively.

This guide will systematically detail the expected spectroscopic signature arising from these structural components.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Expertise & Insight: Predicting the NMR Signature

The substitution pattern dictates the expected spectra. The electron-withdrawing fluorine atom at the ortho position will deshield nearby protons and carbons. Furthermore, the spin-active ¹⁹F nucleus will couple to adjacent ¹H and ¹³C nuclei, providing definitive evidence of their spatial proximity. Due to rotational restriction around the amide C-N bond, it is common for N-alkoxy-N-methylamides to show two sets of signals for the N-Me and O-Me groups, corresponding to different conformers.[2] However, for simplicity, the following predictions assume coalescence into a single set of averaged signals, which is common at room temperature.

Predicted NMR Spectral Data

The following data is predicted for a standard analysis in CDCl₃ at 400-500 MHz.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Notes |

|---|---|---|---|---|

| Aromatic-H (4H) | 7.10 - 7.80 | m | JHH, JHF | A complex, overlapping multiplet pattern is expected due to coupling between protons and with the fluorine atom. |

| O-CH₃ (3H) | ~3.50 | s | - | Typically a sharp singlet, slightly downfield due to the adjacent oxygen. |

| N-CH₃ (3H) | ~3.30 | s | - | A sharp singlet, characteristic of the Weinreb amide N-methyl group. |

| ¹⁹F | -110 to -120 | m | JFH | The chemical shift is highly dependent on the reference standard. The multiplicity arises from coupling to ortho and meta protons. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) | Notes |

|---|---|---|---|

| C=O (Amide) | 165 - 170 | ³JCF ≈ 2-4 Hz | The carbonyl carbon will show a small coupling to the fluorine atom. |

| C-F (Aromatic) | 158 - 162 | ¹JCF ≈ 240-260 Hz | A large one-bond C-F coupling constant is the most definitive signal. |

| Aromatic-C | 115 - 135 | JCF | The remaining four aromatic carbons will appear as doublets due to coupling with fluorine. |

| O-CH₃ | ~61 | - | Characteristic chemical shift for the methoxy group in a Weinreb amide. |

| N-CH₃ | ~34 | - | Characteristic chemical shift for the N-methyl group in a Weinreb amide. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (30-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer to serve as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation & Acquisition:

-

Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution. Acquire the spectrum using a standard 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. Use a 30° pulse angle, an acquisition time of ~1.5-2 seconds, and a relaxation delay of 2 seconds. A greater number of scans (e.g., 1024 or more) is necessary to achieve adequate signal intensity.[3]

-

¹⁹F NMR Acquisition: If available, acquire a proton-decoupled ¹⁹F NMR spectrum. This experiment requires minimal sample and acquisition time.

-

NMR Analysis Workflow

The logical flow from sample preparation to structural confirmation is a self-validating system.

Caption: Logical workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent fingerprint of the functional groups present.

Expertise & Insight: Predicting the IR Signature

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretch of the amide group. Its frequency provides insight into the electronic environment and potential for conformational isomers.[2] Other key vibrations include the C-F stretch and absorptions related to the aromatic ring and methyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| 2970 - 2850 | Medium-Weak | Aliphatic C-H Stretch | From the N-CH₃ and O-CH₃ groups. |

| 1680 - 1660 | Strong | Amide C=O Stretch | This is the characteristic "Weinreb amide" carbonyl band. Its position is higher than typical amides due to the electron-withdrawing N-methoxy group. |

| 1600 - 1450 | Medium-Variable | Aromatic C=C Stretch | A series of bands confirming the aromatic skeleton. |

| 1250 - 1180 | Strong | C-F Stretch | A strong band indicative of the aryl-fluoride bond. |

| 1100 - 950 | Strong | C-O & C-N Stretch | Complex region with contributions from C-O and C-N single bonds. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Collection: Before analysis, collect a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. Engage the pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[3]

-

Data Processing: The resulting spectrum is usually presented in terms of transmittance (%) versus wavenumber (cm⁻¹).

IR Analysis Workflow

The ATR-FTIR workflow is straightforward and efficient for functional group identification.

Sources

Discovery and history of fluorinated Weinreb amides

An In-Depth Technical Guide to the Discovery and History of Fluorinated Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Concurrently, the Weinreb amide has been established as a robust and versatile functional group for the synthesis of ketones and aldehydes, prized for its ability to prevent over-addition by organometallic reagents. This guide provides a comprehensive overview of the intersection of these two critical areas of synthetic chemistry: the discovery, development, and application of fluorinated Weinreb amides. We will explore the historical context of the Weinreb-Nahm synthesis, the evolution of methods for preparing their fluorinated analogues, and their subsequent application as powerful building blocks in the synthesis of high-value fluorinated carbonyl compounds and other complex molecules.

The Foundation: The Weinreb-Nahm Ketone Synthesis

The story of fluorinated Weinreb amides begins with the foundational discovery made by Steven M. Weinreb and Steven Nahm in 1981.[3][4][5] At the time, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents (like Grignard or organolithium reagents) was often plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][6]

Weinreb and Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide, as an ingenious solution.[3][4][7][8] Their method involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with N,O-dimethylhydroxylamine.[3][5]

The resulting Weinreb amide reacts with an organometallic reagent to form a highly stable, five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both oxygen atoms.[3][9] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This crucial stability prevents the intermediate from reacting further with the organometallic reagent present in the reaction mixture, thus cleanly affording the desired ketone in high yield upon hydrolysis.[6][9]

Caption: General workflow for synthesizing fluorinated Weinreb amides.

Fluorination of Pre-formed Weinreb Amides

For example, an α-fluoro Weinreb amide can be prepared by generating the lithium enolate of a parent Weinreb amide with a base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with NFSI. [10]This approach has been successfully applied to synthesize building blocks for more complex molecules. [10][11]More recently, methods for the direct, palladium-catalyzed β-C–H fluorination of native amides, including Weinreb amides, have been developed, further expanding the synthetic toolkit. [12]

Applications in Synthesis: Access to Fluorinated Ketones and Beyond

The primary utility of fluorinated Weinreb amides lies in their clean conversion to fluorinated ketones. This transformation tolerates a wide array of functional groups and proceeds with high fidelity, providing access to valuable synthons for drug development.

| Starting Fluorinated Weinreb Amide | Organometallic Reagent | Product (Fluorinated Ketone) | Yield (%) | Reference |

| N-methoxy-N-methyl-2-fluoroacetamide | Phenylmagnesium bromide | 2-fluoro-1-phenylethan-1-one | ~85% | Adapted from [10] |

| N-methoxy-N-methyltrifluoroacetamide | Methylmagnesium bromide | 1,1,1-trifluoropropan-2-one | High | [13] |

| (Z)-N-methoxy-N-methyl-2-fluoro-3-phenylacrylamide | Methyl lithium | (Z)-3-fluoro-4-phenylbut-3-en-2-one | ~90% | Adapted from [10][11] |

Beyond simple ketone synthesis, fluorinated Weinreb amides are versatile intermediates. For instance, α-fluoro-α,β-unsaturated Weinreb amides serve as precursors for the synthesis of biologically relevant α-fluoro allyl amines. [10][11]They can also participate in more complex transformations like Julia-Kocienski olefinations to construct fluorinated diene systems. [14]

Caption: Key applications of fluorinated Weinreb amides.

Experimental Protocols

Protocol 1: General Synthesis of a Weinreb Amide from a Carboxylic Acid using Deoxo-Fluor

[15] Warning: Deoxo-Fluor is a corrosive and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

-

Deoxo-Fluor Addition: Slowly add Deoxo-Fluor reagent ([bis(2-methoxyethyl)amino]sulfur trifluoride) (1.2 eq) to the stirred suspension.

-

Base Addition: Add pyridine (3.0 eq) dropwise. The reaction mixture may become a clear solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired Weinreb amide.

Conclusion

The fluorinated Weinreb amide represents a powerful confluence of synthetic innovation. Born from the foundational work of Weinreb and Nahm, this class of compounds has become an indispensable tool for chemists, particularly those in drug discovery and development. Their straightforward preparation, coupled with their unique stability and predictable reactivity, provides a reliable gateway to fluorinated ketones and other complex fluorinated molecules. As the demand for sophisticated, selectively fluorinated compounds continues to grow, the utility and application of fluorinated Weinreb amides are set to expand even further.

References

-

Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 74(11), 4290–4297. [Link]

-

Ishikawa, T. (2010). Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Chemical Reviews, 110(6), 3526–3564. [Link]

-

Mahdi, M. F., & Al-Mousawi, F. I. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry. [Link]

-

R Discovery. (n.d.). Fluorinated Carbonyl Compounds Research Articles. Retrieved from [Link]

-

Mahdi, M. F., & Al-Mousawi, F. I. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

-

Druta, I. (2005). Chemical Fluorination of Organic Compounds. Revue Roumaine de Chimie, 50(11-12), 941-959. [Link]

-

Tunoori, A. R., White, J. M., & Georg, G. I. (2000). Weinreb amides. Current Opinion in Drug Discovery & Development, 3(6), 777-788. [Link]

-

chemtubeuk. (2012, September 7). Introduction to Weinreb amides. [Video]. YouTube. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Semantic Scholar. (n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones. Retrieved from [Link]

-

Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 8, 205-221. [Link]

-

Sinha, S., & Zajc, B. (2014). Synthesis of regiospecifically fluorinated conjugated dienamides. The Journal of Organic Chemistry, 79(9), 4123-4131. [Link]

-

Davis, F. A., & Kasu, P. V. N. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 125-143. [Link]

-

Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 74(11), 4290–4297. [Link]

-

Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091-4093. [Link]

-

Zhang, Z., et al. (2023). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Journal of the American Chemical Society. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

-

ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. [Dissertation, University of Mississippi]. eGrove. [Link]

-

Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]

-

Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]

-

ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025). Perfluorinated carboxylic acids and sulfonic acids in waste samples. [Link]

-

Begley, T. H., et al. (2011). Perfluorinated carboxylic acids in directly fluorinated high-density polyethylene material. Food Additives & Contaminants: Part A, 28(10), 1436-1444. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. youtube.com [youtube.com]

- 9. Weinreb amides [pubsapp.acs.org]

- 10. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Weinreb amide approach to the synthesis of trifluoromethylketones. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of regiospecifically fluorinated conjugated dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-N-methoxy-N-methylbenzamide: Sourcing, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Fluoro-N-methoxy-N-methylbenzamide. It provides an in-depth look at its commercial availability, core chemical principles, and field-proven protocols for its synthesis and application.

Introduction: The Strategic Value of a Fluorinated Weinreb Amide

This compound is a specialized chemical intermediate belonging to the class of Weinreb amides. Its significance in modern organic synthesis stems from the unique reactivity conferred by the N-methoxy-N-methylamide group, first reported by Nahm and Weinreb.[1][2] This functional group is renowned for its ability to react with organometallic reagents in a controlled manner to produce ketones, elegantly avoiding the common problem of over-addition that leads to tertiary alcohols.

The incorporation of a fluorine atom at the ortho position of the benzamide ring further enhances its utility. Fluorine substitution is a cornerstone of medicinal chemistry, often used to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable building block for creating complex fluorinated ketones, which are key synthons in the development of novel pharmaceuticals and agrochemicals.[3]

Commercial Sourcing and Availability

Acquiring high-quality starting materials is the foundation of successful research. This compound is available from several reputable chemical suppliers. Purity and proper characterization are paramount, and researchers should always verify the supplier's analytical data.

| Supplier | Product Identifier | Purity | Notes |

| Sigma-Aldrich (Merck) | CAS: 198967-24-7 | 95% | Marketed for early discovery research. |

| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | 95.0% | Available through platforms like Chemsrc.[4] |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | This compound | 95.0% | Offers various quantities with rapid stocking.[4] |

| Dayang Chem (Hangzhou) Co., Ltd. | This compound | Inquiry | Provides bulk quantities upon inquiry.[4] |

| 2a biotech | Catalog No.: 2A-0122705 | - | Listed as an intermediate product.[5] |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

The Core Mechanism: Chemoselectivity of the Weinreb Amide

The synthetic power of the Weinreb amide lies in its reaction with strong nucleophiles like Grignard or organolithium reagents. The key to its controlled reactivity is the formation of a stable, five-membered cyclic intermediate stabilized by chelation with the metal cation (e.g., MgX⁺ or Li⁺).[1] This tetrahedral adduct is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. This stability prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thereby providing a high-yield route to ketones.[1][2]

Experimental Protocols: Synthesis and Application

The following protocols are grounded in established methodologies for Weinreb amide chemistry and are designed to be self-validating.[1][6]

Synthesis of this compound

This procedure details the formation of the Weinreb amide from the corresponding acid chloride. This is often a high-yielding and straightforward method.[1][6]

Workflow Diagram:

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Solvation: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to dissolve the reactants.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) or pyridine dropwise to the stirred solution. A precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford pure this compound.

Application: Synthesis of 2'-Fluoroacetophenone

This protocol demonstrates the utility of the synthesized Weinreb amide in preparing a ketone via a Grignard reaction.

Workflow Diagram:

Step-by-Step Protocol:

-

Setup: To a flame-dried, nitrogen-flushed flask, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq, solution in THF/ether) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the consumption of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water and then brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography to yield pure 2'-fluoroacetophenone.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:[7][8][9]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the N-methoxy group (~3.5 ppm), and a singlet for the N-methyl group (~3.3 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons (with C-F coupling), the carbonyl carbon (~168 ppm), the N-methoxy carbon (~61 ppm), and the N-methyl carbon (~34 ppm).

-

¹⁹F NMR (CDCl₃, 376 MHz): A signal corresponding to the aryl fluoride would be expected.

-

Mass Spectrometry (ESI): The calculated mass for [M+H]⁺ would be approximately 184.0768.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis, particularly in the fields of medicinal and materials chemistry. Its commercial availability allows for its direct use, while the reliable protocols for its synthesis provide an accessible route for its preparation in the lab. The chemoselective reactivity of the Weinreb amide functional group offers a predictable and high-yielding pathway to complex fluorinated ketones, making it an indispensable tool for the discerning research scientist.

References

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.

- 2-FLUORO-6-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- Weinreb amides.

- Products - 2a biotech. 2a biotech.

- This compound | 198967-24-7 - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.

- α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorin

- 10 - Organic Syntheses Procedure. Organic Syntheses.

- 4-Fluoro-N-methoxy-N-methylbenzamide. Chem-Impex.

- Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethyl

- Weinreb Amides [C-C Bond Form

- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry.

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]